4-(Bromomethyl)thiazole
Overview
Description
4-(Bromomethyl)thiazole is an organic compound characterized by a thiazole ring substituted with a bromomethyl group at the fourth position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the bromomethyl group makes this compound a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole compounds generally interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
For instance, they can activate or inhibit certain pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting potential antitumor effects.
Biochemical Analysis
Biochemical Properties
4-(Bromomethyl)thiazole plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or modification of protein function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation and stress response .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression and cellular signaling pathways, ultimately affecting cell function and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)thiazole can be synthesized through the condensation of 1,3-dibromoacetone with thioamide derivatives. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like methanol or ethanol . The reaction conditions are mild, and the product is obtained in high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as thiols, amines, and alcohols to form thiazole derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can yield thiazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiophenols, amines, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Thiazole Derivatives: Substitution reactions yield various thiazole derivatives with potential biological activities.
Sulfoxides and Sulfones: Oxidation reactions produce sulfoxides and sulfones, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-(Bromomethyl)thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Bromomethyl)thiazole can be compared with other thiazole derivatives:
Properties
IUPAC Name |
4-(bromomethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQYITAZUKBNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432513 | |
Record name | 4-(bromomethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52829-53-5 | |
Record name | 4-(bromomethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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